An In-depth Technical Guide to the Synthesis of 2-(Dibutylamino)ethanol from Dibutylamine and Ethylene Oxide
An In-depth Technical Guide to the Synthesis of 2-(Dibutylamino)ethanol from Dibutylamine and Ethylene Oxide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(Dibutylamino)ethanol, a versatile amino alcohol with significant applications in various chemical industries, including pharmaceuticals and material science. The synthesis is primarily achieved through the ethoxylation of dibutylamine with ethylene oxide. This document will delve into the underlying reaction mechanism, process optimization, safety considerations, and detailed experimental protocols for both laboratory and pilot-scale production. The content is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep, practical understanding of this chemical transformation.
Introduction: The Significance of 2-(Dibutylamino)ethanol
2-(Dibutylamino)ethanol, also known as N,N-Dibutylethanolamine, is a tertiary amino alcohol with a unique combination of a hydrophilic hydroxyl group and hydrophobic butyl chains.[1] This amphiphilic nature imparts surfactant-like properties, making it a valuable intermediate in the synthesis of a wide range of organic molecules and specialty chemicals.[1] Its applications are diverse, serving as a catalyst for urethanes, a raw material for emulsifiers and fiber synthesis, and an additive in lubricating oils.[2] In the pharmaceutical industry, it is utilized as a building block for more complex molecules and in drug formulation and delivery systems.[1]
Table 1: Physicochemical Properties of 2-(Dibutylamino)ethanol
| Property | Value | Source |
| Molecular Formula | C10H23NO | [3] |
| Molecular Weight | 173.30 g/mol | |
| Appearance | Colorless to pale yellow liquid with a slight amine odor | [1][4] |
| Boiling Point | 229-230 °C | [4] |
| Melting Point | -70 °C | [3][4] |
| Density | 0.86 g/mL at 25 °C | [4] |
| Flash Point | 200-210 °F (93-99 °C) | [3] |
| Solubility | Soluble in water and miscible with many organic solvents like alcohols and ethers.[1] | |
| CAS Number | 102-81-8 |
Reaction Chemistry and Mechanism
The synthesis of 2-(Dibutylamino)ethanol is a classic example of an ethoxylation reaction, where ethylene oxide reacts with a nucleophile, in this case, the secondary amine dibutylamine.[5][6] The reaction proceeds via a nucleophilic ring-opening of the strained epoxide ring of ethylene oxide.
The Core Reaction
The overall chemical equation for the reaction is:
(CH₃CH₂CH₂CH₂)₂NH + (CH₂)₂O → (CH₃CH₂CH₂CH₂)₂NCH₂CH₂OH
Dibutylamine + Ethylene Oxide → 2-(Dibutylamino)ethanol
Mechanistic Insights
The reaction is typically base-catalyzed, although it can proceed without a catalyst at elevated temperatures and pressures.[6][7] The mechanism involves the nucleophilic attack of the nitrogen atom of dibutylamine on one of the carbon atoms of the ethylene oxide ring.
Caption: Simplified process flow diagram for the synthesis of 2-(Dibutylamino)ethanol.
Experimental Protocols
The following protocols are provided as a general guide and should be adapted based on the specific equipment and safety infrastructure available.
Laboratory-Scale Synthesis (Batch Process)
Objective: To synthesize approximately 1 mole of 2-(Dibutylamino)ethanol.
Materials:
-
Dibutylamine (DBA), reagent grade
-
Ethylene oxide (EtO) in a lecture bottle or cylinder with a regulator
-
Nitrogen gas, high purity
-
A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermocouple.
-
Heating mantle
-
Ice-water bath
-
Fractional distillation apparatus
Procedure:
-
Inerting the System: Assemble the reaction apparatus and purge with dry nitrogen for 15-20 minutes to remove air and moisture. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Charging the Reactor: Charge the flask with 1.5 moles of dibutylamine.
-
Heating: Begin stirring and heat the dibutylamine to 150 °C.
-
Ethylene Oxide Addition: Slowly bubble 1.0 mole of ethylene oxide gas through the hot dibutylamine over a period of 2-3 hours. The rate of addition should be controlled to maintain the reaction temperature between 150-160 °C. Use the ice-water bath to cool the flask if the temperature rises too rapidly.
-
Reaction Completion: After the addition of ethylene oxide is complete, maintain the reaction mixture at 160 °C for an additional hour to ensure complete reaction.
-
Cooling and Quenching: Cool the reaction mixture to room temperature.
-
Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for 2-(Dibutylamino)ethanol. The unreacted dibutylamine can be recovered as the initial fraction.
Pilot-Plant Scale Synthesis (Semi-Batch Process)
Objective: To produce a larger quantity of 2-(Dibutylamino)ethanol in a controlled and safe manner.
Equipment:
-
A stainless-steel jacketed reactor with an agitator, pressure and temperature sensors, a rupture disc, and connections for reactant feed and nitrogen.
-
A calibrated ethylene oxide feed system with mass flow control.
-
A cooling system for the reactor jacket.
-
A vacuum distillation unit.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and has passed a pressure test. Purge the reactor with nitrogen to an oxygen level below 1%.
-
Charging Dibutylamine: Charge the reactor with the desired amount of dibutylamine (maintaining a molar excess relative to the total ethylene oxide to be added).
-
Heating and Pressurization: Seal the reactor, start the agitator, and heat the dibutylamine to the target reaction temperature (e.g., 160-180 °C) under a nitrogen blanket. [7]4. Ethylene Oxide Feed: Begin the controlled addition of liquid ethylene oxide at a pre-determined rate. The reaction is highly exothermic, and the addition rate must be carefully managed to allow the cooling system to maintain the desired reaction temperature. [6]5. Monitoring: Continuously monitor the reactor temperature and pressure. The pressure will initially rise and then gradually decrease as the ethylene oxide is consumed.
-
Digestion Period: Once all the ethylene oxide has been added, hold the reactor at the reaction temperature for a "digestion" period to ensure the reaction goes to completion.
-
Cooling and Depressurization: Cool the reactor and safely vent any excess pressure.
-
Purification: Transfer the crude product to the distillation unit for purification by fractional distillation under vacuum.
Conclusion
The synthesis of 2-(Dibutylamino)ethanol from dibutylamine and ethylene oxide is a well-established industrial process. However, the hazardous nature of the reactants, particularly ethylene oxide, necessitates a thorough understanding of the reaction chemistry, process parameters, and stringent safety protocols. By carefully controlling the reaction conditions and adhering to best practices for handling hazardous materials, this valuable chemical intermediate can be produced safely and efficiently for its wide array of applications in the chemical and pharmaceutical industries.
References
-
PubChem. 2-(Dibutylamino)ethanol. National Center for Biotechnology Information.
-
Solubility of Things. 2-(dibutylamino)ethanol.
-
Canadian Centre for Occupational Health and Safety. Ethylene Oxide.
-
Sigma-Aldrich. 2-(Dibutylamino)ethanol 99%.
-
Balchem. Ethylene Oxide Handling.
-
ChemicalBook. 2-(DIBUTYLAMINO)ETHANOL.
-
eCFR. 29 CFR 1910.1047 -- Ethylene oxide.
-
Wikipedia. Ethylene oxide.
-
Environmental Health & Safety, The University of New Mexico. Ethylene Oxide Standard Operating Procedure Template.
-
Addition Reaction of Ethylene Oxide.
-
Gelb, L. L., & Smith, J. D. (1961). THE KINETICS OF THE REACTION OF ETHYLENE OXIDE WITH AMINES IN AQUEOUS SOLUTION. II. Canadian Journal of Chemistry, 39(2), 407–413.
-
American Chemistry Council. (2023). ETHYLENE OXIDE PRODUCT STEWARDSHIP GUIDANCE MANUAL.
-
Wikipedia. Ethoxylation.
-
Lin, Z., & Pan, Y. G. (2011). U.S. Patent No. 8,049,039. U.S. Patent and Trademark Office.
-
Solvents & Petroleum Service, Inc. SAFETY DATA SHEET 2-dibutylaminoethanol.
-
Lin, Z., & Pan, Y. G. (2015). EP Patent No. 2,032,523. European Patent Office.
-
Smith, L., & Utley, J. H. (2013). U.S. Patent Application No. 13/812,060.
-
Ataman Kimya. FATTY AMINE ETHOXYLATES.
-
Laird, R. M., & Parker, R. E. (1969). The mechanism of epoxide reactions. Part XII. Reactions of ethylene oxide with alcohols in the presence of sodium alkoxides and of tertiary amines. Journal of the Chemical Society B: Physical Organic, 1062.
-
Zeitsch, K. J. (2016). RU Patent No. 2,592,847.
-
Wilson, C. L. (1943). U.S. Patent No. 2,337,004. U.S. Patent and Trademark Office.
-
Khan, I., et al. (2023). A Review on Production of Ethylene Oxide from Epoxidation of Ethylene: Catalysis, Mechanism and Kinetics. Molecules, 28(15), 5891.
-
Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Ethylene oxide.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-(tert-Butylamino)ethanol in Research and Development.
-
EHSLeaders. (2023, October 9). Back to Basics: Ethylene Oxide.
-
GOV.UK. (2019). Ethylene oxide: incident management.
-
Tokyo Chemical Industry Co., Ltd. 2-(Dibutylamino)ethanol.
-
SincereChemical. 2-(DIBUTYLAMINO)ETHANOLCAS 102-81-8 100%Factory Price.
-
ECHEMI. Buy 2-(DIBUTYLAMINO)ETHANOL from HANGZHOU LEAP CHEM CO., LTD.
-
Lab Pro Inc. 2-(Dibutylamino)ethanol, 500ML.
-
Pastor-Blas, M. M., et al. (1998). Kinetics and mechanism of 1,3-dioxolane formation from substituted benzaldehydes with ethylene oxide in the presence of tetrabutylammonium halides. Journal of the Chemical Society, Perkin Transactions 2, (7), 1599–1604.
-
ChemicalBook. 2-(Ethylamino)ethanol synthesis.
-
National Center for Biotechnology Information. (n.d.). 2-(Dibutylamino)ethanol. In PubChem.
-
Sigma-Aldrich. 2-(dibutylamino) ethanol.
-
India Fine Chemicals. 2-(Dibutylamino)ethanol.
-
Tanaka, K., & Nakano, T. (2015). EP Patent No. 2,910,544. European Patent Office.
-
Leggett, D. C. (2001). Kinetics of the Reactions of Ethylene Oxide with Water and Ethylene Glycols. Process Safety Progress, 20(4), 231–237.
-
Yu, B., et al. (2017). Kinetic Modeling of the Release of Ethylene Oxide from Sterilized Plastic Containers and its Interaction with Monoclonal Antibodies. PDA journal of pharmaceutical science and technology, 71(2), 125–135.
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 333–353.
-
Teodora, M. (2025, March 20). Applications of Ethanol in Various Industries: Fuel, Pharmaceuticals, and Beyond. Chemical Engineering.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-(Dibutylamino)ethanol-India Fine Chemicals [indiafinechemicals.com]
- 3. 2-(Dibutylamino)ethanol | C10H23NO | CID 7621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(DIBUTYLAMINO)ETHANOL | 102-81-8 [chemicalbook.com]
- 5. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 6. Ethoxylation - Wikipedia [en.wikipedia.org]
- 7. US2337004A - Condensation of amines with alkylene oxides - Google Patents [patents.google.com]
